molecular formula C15H12ClNO3 B13783535 2-Acetoxybenzyl 2-chloro-3-pyridyl ketone CAS No. 898766-35-3

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone

Cat. No.: B13783535
CAS No.: 898766-35-3
M. Wt: 289.71 g/mol
InChI Key: GYQZZYILMNYCIE-UHFFFAOYSA-N
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Description

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is a chemical compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol . It is known for its unique structure, which includes an acetoxybenzyl group and a chloropyridyl ketone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-acetoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxybenzyl group can undergo hydrolysis to release acetic acid, while the chloropyridyl ketone moiety can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxybenzyl 2-chloro-3-pyridyl ketone is unique due to its specific substitution pattern on the pyridyl ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it valuable for targeted research applications and the development of specialized chemical processes .

Properties

CAS No.

898766-35-3

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

[2-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate

InChI

InChI=1S/C15H12ClNO3/c1-10(18)20-14-7-3-2-5-11(14)9-13(19)12-6-4-8-17-15(12)16/h2-8H,9H2,1H3

InChI Key

GYQZZYILMNYCIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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